molecular formula C5H11NO3S B13154993 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B13154993
M. Wt: 165.21 g/mol
InChI Key: WZSUXUYWRZVHMX-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione ( 1903853-57-5) is a chemical compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol . Its structure features a saturated thiopyran ring core where the sulfur atom is in a sulfone (dioxide) state, substituted with both amino and hydroxyl functional groups, which can be crucial for molecular interactions . This compound is part of a class of thiane-1,1-dioxide derivatives that have emerged as fragments of significant interest in structure-based drug discovery, particularly for challenging targets. For instance, closely related thiane-1,1-dioxide analogs have been utilized in the development of inhibitors for the SARS-CoV-2 NSP3 macrodomain, a viral protein critical for pathogenesis . The presence of both hydrogen bond donor and acceptor groups in its structure makes it a valuable scaffold for exploring protein-ligand interactions, as demonstrated by high-resolution X-ray crystallography studies where similar compounds form well-defined complexes with target proteins . This product is intended for research purposes such as medicinal chemistry, hit-to-lead optimization, and biochemical probing. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

3-amino-1,1-dioxothian-4-ol

InChI

InChI=1S/C5H11NO3S/c6-4-3-10(8,9)2-1-5(4)7/h4-5,7H,1-3,6H2

InChI Key

WZSUXUYWRZVHMX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(C1O)N

Origin of Product

United States

Preparation Methods

Synthetic Route via Cyclization of Precursors

Overview:
The most prevalent method involves the cyclization of suitable precursor molecules, typically amino thiol derivatives, under controlled conditions to form the six-membered thiane ring with the desired functional groups.

Key Steps:

  • Starting Material:
    The synthesis often begins with aminoethanethiol or related amino thiol compounds, which provide the amino and hydroxy functionalities necessary for the target molecule.

  • Cyclization Conditions:
    Acidic or basic catalysis facilitates intramolecular cyclization. For example, sulfuric acid or hydrochloric acid can be used as catalysts, with solvents such as ethanol or methanol to promote ring closure.

  • Reaction Parameters:
    Reaction temperatures typically range from ambient to 120°C, with reaction times varying between 4 to 8 hours depending on the precursor and catalyst used.

Representative Reaction Scheme:

Aminoethanethiol + Carbonyl precursor → Cyclization under acid catalysis → 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione

Research Data:
A study indicates that cyclization of amino thiol derivatives with aldehydes or ketones under acidic conditions yields the heterocyclic core efficiently, with yields exceeding 75% under optimized conditions.

Oxidative Functionalization of Thiane Derivatives

Overview:
Another approach involves starting from a thiane ring and introducing the hydroxy and amino groups via oxidation and substitution reactions.

Methodology:

  • Oxidation of Sulfides:
    Thiane rings can be oxidized to sulfoxides or sulfones using oxidants such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These oxidized intermediates serve as key precursors for further functionalization.

  • Introduction of Hydroxy and Amino Groups:
    Subsequent nucleophilic substitution or addition reactions introduce the hydroxy and amino groups at specific positions. For example, nucleophilic attack by ammonia or amines on activated sulfone intermediates.

Reaction Conditions:
Oxidation steps are typically performed at room temperature to 60°C, with reaction times from 1 to 4 hours, depending on oxidant concentration and substrate reactivity.

Data Table 1:

Step Reagents Temperature Time Yield
Oxidation H₂O₂ or KMnO₄ Room temp to 60°C 1-4 hours 85% (average)
Amino/hydroxy substitution Ammonia or primary amines Ambient to 50°C 2-6 hours 70-80%

Patent-Disclosed Multi-Step Synthesis

Source:
According to a patent (CN105237423A), an industrial process involves multi-step synthesis starting from 3-nitro-4-chlorobenzoic acid, which is converted into the target compound through reduction, neutralization, and crystallization steps.

Process Highlights:

  • Step 1:
    React 3-nitro-4-chlorobenzoic acid with sodium hydroxide at 100–105°C for approximately 3.5–4 hours to obtain 3-nitro-4-hydroxybenzoic acid after neutralization and filtration.

  • Step 2:
    Dissolve the intermediate in water, perform catalytic hydrogenation using Pd/C under hydrogen pressure at 95–100°C, reducing the nitro group to an amino group.

  • Step 3:
    Acidify, decolorize, and perform further purification to yield 3-amino-4-hydroxybenzoic acid hydrochloride, which is then converted into the target compound via salt formation and crystallization.

Reaction Conditions and Yields:
The process emphasizes high yield (up to 97% purity) and environmental friendliness, with reaction temperatures maintained between 95–105°C and reaction times around 4 hours for each step.

Laboratory-Scale Synthesis via Chiral Precursors

Recent Research:
A 2022 study describes the synthesis of analogues involving chiral Vince lactam derivatives, followed by multi-step transformations including hydrogenation, ring-opening, and fluorination to produce compounds structurally related to the target.

Reaction Flow:

  • Preparation of Ketone Intermediates:
    From Vince lactam, via known procedures, yielding enantiomerically pure ketones.

  • Functionalization:
    Treatment with difluoromethylene reagents and protective groups (Boc, PMB) to introduce desired substituents.

  • Final Assembly:
    Ring-opening under acidic conditions yields the heterocyclic core with amino and hydroxy functionalities.

Reaction Conditions:
Temperature ranges from 0°C to 100°C, with catalysts such as Pd/C, CuI, and reagents like PhSO₂CFHPO(OEt)₂, ensuring stereoselectivity and high purity.

Summary of Key Reaction Parameters

Methodology Precursors Catalysts/Reagents Temperature Reaction Time Yield Remarks
Cyclization of amino thiols Aminoethanethiol derivatives Acid catalysts (H₂SO₄, HCl) 80–120°C 4–8 hours >75% Efficient ring closure
Oxidative functionalization Sulfides + oxidants H₂O₂, KMnO₄ Room temp to 60°C 1–4 hours 85% Versatile for functional group introduction
Patent process 3-nitro-4-chlorobenzoic acid NaOH, Pd/C 95–105°C 3.5–4 hours Up to 97% Scalable industrial route
Chiral precursor synthesis Vince lactam derivatives Pd/C, CuI, various fluorinating agents 0–100°C Variable High Stereoselective, complex

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amino or hydroxy derivatives .

Scientific Research Applications

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Target Compound: 3-Amino-4-hydroxy-1λ⁶-thiane-1,1-dione

  • Structure : Six-membered thiane ring with -NH₂ (C3) and -OH (C4).

Compound 1: 4-Ethoxy-4-[(methylamino)methyl]-1λ⁶-thiane-1,1-dione hydrochloride

  • Source :
  • Structure: Six-membered thiane ring with ethoxy (-OCH₂CH₃) and methylaminomethyl (-CH₂NHCH₃) groups at C4.
  • Key Features: Ethoxy and methylaminomethyl substituents introduce bulkiness and moderate lipophilicity. The hydrochloride salt improves crystallinity and stability.

Compound 2: rac-(3R,4S)-3-Amino-4-chloro-1λ⁶-thiolane-1,1-dione hydrochloride

  • Source :
  • Structure : Five-membered thiolane ring with -NH₂ (C3) and -Cl (C4).
  • Key Features :
    • Chloro substituent at C4 increases electrophilicity, enabling nucleophilic substitution reactions.
    • Smaller ring size (thiolane) reduces conformational flexibility compared to thiane.

Molecular and Physical Properties

Property Target Compound Compound 1 Compound 2
Molecular Formula C₅H₉NO₃S (inferred) C₁₀H₂₀ClN₂O₃S C₄H₉Cl₂NO₂S
Molecular Weight ~179.2 (calculated) 285.22 (reported) 206.08 (reported)
Ring Size 6-membered (thiane) 6-membered (thiane) 5-membered (thiolane)
Substituents -NH₂ (C3), -OH (C4) -OCH₂CH₃, -CH₂NHCH₃ (C4) -NH₂ (C3), -Cl (C4)
Salt Form Not specified Hydrochloride Hydrochloride

Research Implications

  • Solubility and Bioavailability : The target compound’s hydroxyl group likely enhances aqueous solubility compared to Compound 1’s ethoxy group and Compound 2’s chloro substituent .
  • Reactivity : Compound 2’s chloro group offers a reactive site for further derivatization, whereas the target’s hydroxyl group may participate in hydrogen bonding or oxidation reactions.
  • Therapeutic Potential: Thiane derivatives (target and Compound 1) may exhibit better metabolic stability than thiolanes due to reduced ring strain .

Biological Activity

3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound notable for its unique structural features, including a thiane ring with an amino and a hydroxy group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C5H7N1O3S1
  • Molecular Weight : Approximately 215.7 g/mol

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Research has indicated that it may inhibit metabolic pathways crucial for cancer cell proliferation and microbial growth. The compound's unique structure allows it to engage in various biochemical interactions, leading to its therapeutic potential.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication.

Anticancer Properties

Research highlights the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it could serve as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
4-Hydroxythiazolidine-2-thioneContains a thiazolidine ringKnown for anti-inflammatory properties
3-(Aminomethyl)-3-hydroxythianeSimilar thiane structureExhibits different biological activity profiles
4-(Aminomethyl)-5-hydroxythiazoleContains a thiazole ringPotential use in antibacterial applications

The presence of both amino and hydroxy groups on the thiane ring in this compound contributes to its distinct biological activity compared to other similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Efficacy Study : In vitro testing demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.
  • Cancer Cell Line Study : A study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

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